molecular formula C7H8O3S B050025 4-(Methylsulfonyl)phenol CAS No. 14763-60-1

4-(Methylsulfonyl)phenol

Cat. No. B050025
CAS RN: 14763-60-1
M. Wt: 172.2 g/mol
InChI Key: KECCFSZFXLAGJS-UHFFFAOYSA-N
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Patent
US07799820B2

Procedure details

In a water bath, methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g), and stirred at room temperature for 5 hours. The salt was removed by filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added, and extracted with aqueous 2 N sodium hydroxide solution. The obtained aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol (27.3 g) as a pale yellow solid. In a water bath, 30% hydrogen peroxide water (67 ml) was gradually and added dropwise to an acetic acid (130 ml) solution of 4-(methylsulfanyl)phenol (27.3 g). After the addition, this was gradually heated up to 100° C., and stirred for 1 hour. The reaction solution was restored to room temperature, and neutralized with saturated sodium bicarbonate water. This was extracted with ethyl acetate, and washed with saturated sodium bicarbonate water and saturated saline water. After dried, the solvent was evaporated away to obtain the entitled compound as a pale yellow solid.
Name
hydrogen peroxide water
Quantity
67 mL
Type
reactant
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH:2]O.[CH3:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.O.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[CH3:4][S:5]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)(=[O:2])=[O:1] |f:0.1,3.4.5|

Inputs

Step One
Name
hydrogen peroxide water
Quantity
67 mL
Type
reactant
Smiles
O.OO
Step Two
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
27.3 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was restored to room temperature
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate water and saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.